molecular formula CHBr3 B1601973 Bromoform-13C CAS No. 72802-81-4

Bromoform-13C

Cat. No.: B1601973
CAS No.: 72802-81-4
M. Wt: 253.72 g/mol
InChI Key: DIKBFYAXUHHXCS-OUBTZVSYSA-N
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Description

Bromoform-13C, also known as Tribromomethane-13C, is a stable isotope-labeled compound with the chemical formula 13CHBr3. It is a colorless liquid at room temperature, with a high refractive index and density. This compound is primarily used as a laboratory reagent and in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoform-13C can be synthesized through the haloform reaction, where acetone and sodium hypobromite react to form bromoform. The isotopic labeling is achieved by using 13C-labeled acetone in the reaction. Another method involves the electrolysis of potassium bromide in ethanol, where 13C-labeled ethanol is used .

Industrial Production Methods

Industrial production of this compound is limited due to its specialized applications. It is typically produced in small quantities for research purposes. The production involves the use of 13C-labeled starting materials and follows similar synthetic routes as described above .

Chemical Reactions Analysis

Types of Reactions

Bromoform-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.

    Addition Reactions: Metal catalysts such as palladium or nickel are often used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Chloroform-13C (13CHCl3)
  • Dibromomethane-13C (13CH2Br2)
  • Tetrabromomethane-13C (13CCBr4)

Uniqueness

Bromoform-13C is unique due to its three bromine atoms, which provide distinct reactivity and properties compared to other haloforms. Its high density and refractive index make it suitable for specific applications in research and industry. The isotopic labeling further enhances its utility in detailed molecular studies .

Properties

IUPAC Name

tribromo(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKBFYAXUHHXCS-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBr3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486626
Record name Bromoform-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72802-81-4
Record name Bromoform-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoform-13C
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